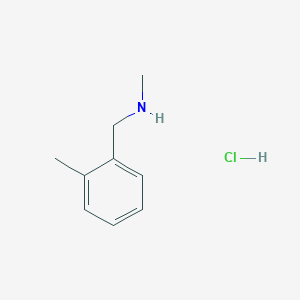

N-Methyl-1-(2-methylphenyl)methanamine hydrochloride

Vue d'ensemble

Description

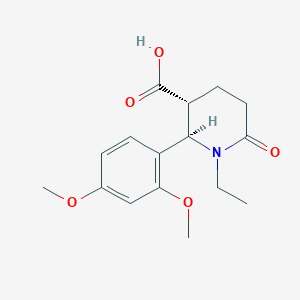

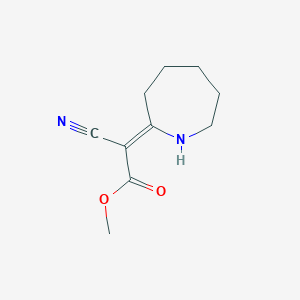

“N-Methyl-1-(2-methylphenyl)methanamine hydrochloride” is a synthetic chemical compound. It’s also known as Methamphetamine or Crystal Meth. It’s a reactive molecular substance containing a methyl group attached to an imine .

Synthesis Analysis

“N-Methylmethanimine” can be produced in two steps from dimethylamine, by first chlorinating the nitrogen atom with solid N-chlorosuccinimide, and then treating with potassium tert-butoxide at 90°C . It can also be formed directly by thermal decomposition .Molecular Structure Analysis

The molecular formula of “this compound” is C9H14ClN. The structure of a similar compound, “N-Methylmethanimine”, has Cs symmetry . The bond length for C=N is 1.279 Å, and for the N-C bond, it is 1.458 Å .Chemical Reactions Analysis

“N-Methylmethanimine” self-reacts to form the trimer trimethyl 1,3,5-triazinane . When heated to 535°, “N-methylmethanimine” decomposes to hydrogen cyanide (HCN) and methane (CH4) .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 171.67 g/mol. For a similar compound, “N-Methylmethanimine”, the bond length for C=N is 1.279 Å, and for the N-C bond, it is 1.458 Å .Applications De Recherche Scientifique

Synthesis and Characterization

Compound Synthesis : The compound has been synthesized through various chemical reactions. For instance, Ganesh Shimoga and colleagues (2018) synthesized a related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, using p-Toluic hydrazide and glycine, indicating its potential for creating derivative chemicals for various applications (Ganesh Shimoga, E. Shin, & Sang‐Youn Kim, 2018).

Ligand Synthesis : The compound was utilized in synthesizing chiral, conformationally mobile tripodal ligands, as described by J. Canary and colleagues (1998). These ligands formed pseudo C3-symmetric complexes with ZnII and CuII salts, indicating potential applications in coordination chemistry and materials science (J. Canary, C. S. Allen, et al., 1998).

Photocytotoxicity and Imaging

Photocytotoxic Properties : Uttara Basu and colleagues (2014) reported the synthesis of Iron(III) complexes with variants of the compound, demonstrating significant photocytotoxicity in red light to various cell lines. This suggests potential applications in photodynamic therapy and cancer research (Uttara Basu, Ila Pant, et al., 2014).

Cellular Imaging Applications : Another study by Uttara Basu and colleagues (2015) utilized Iron(III) complexes of pyridoxal Schiff bases with modified dipicolylamines, showing enhanced cellular uptake and remarkable photocytotoxicity. The findings highlight the compound's utility in cellular imaging and targeted cancer therapy (Uttara Basu, Ila Pant, et al., 2015).

Pharmacological Research

Antidepressant Synthesis : A variant of the compound, sertraline hydrochloride, was synthesized by Krisztina Vukics and colleagues (2002). This indicates its relevance in pharmaceutical synthesis, particularly in the development of antidepressant medications (Krisztina Vukics, T. Fodor, et al., 2002).

Drug Delivery Systems : Charalampos Koutsoulas and colleagues (2014) incorporated a derivative, Terbinafine hydrochloride, into liposomal nanoparticles for in vitro drug release studies. This points to its potential application in enhancing drug delivery systems (Charalampos Koutsoulas, N. Pippa, et al., 2014).

Mécanisme D'action

Mode of Action

It’s structurally similar to other amines, which are known to interact with various receptors and enzymes in the body . For instance, methamnetamine, a similar compound, acts as a releasing agent of serotonin, norepinephrine, and dopamine .

Biochemical Pathways

Given its structural similarity to other amines, it may influence pathways involving neurotransmitters such as serotonin, norepinephrine, and dopamine .

Result of Action

Based on its structural similarity to other amines, it may influence neurotransmitter release and receptor activity, potentially leading to changes in neural signaling .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of many drugs .

Propriétés

IUPAC Name |

N-methyl-1-(2-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8-5-3-4-6-9(8)7-10-2;/h3-6,10H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKROQGWLBABTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3079565.png)

![ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate](/img/structure/B3079570.png)

![2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3079572.png)

![9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B3079573.png)

![tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B3079646.png)